(S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13472529
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester -](/images/structure/VC13472529.png)
Specification
Molecular Formula | C18H27N3O3 |
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Molecular Weight | 333.4 g/mol |
IUPAC Name | benzyl (2S)-2-[[[(2S)-2-aminopropanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C18H27N3O3/c1-3-20(17(22)14(2)19)12-16-10-7-11-21(16)18(23)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16-/m0/s1 |
Standard InChI Key | YNSQYRRHUDGHGJ-HOCLYGCPSA-N |
Isomeric SMILES | CCN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N |
SMILES | CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Canonical SMILES | CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Introduction
Structural Characterization and Stereochemical Significance
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 2-position with a methyl group linked to an ethyl-amino moiety and a (S)-2-amino-propionyl side chain. The benzyl ester at the 1-position enhances solubility in organic solvents and modulates reactivity . Its molecular formula is C₁₈H₂₅N₃O₃, with a molar mass of 331.41 g/mol .
Key Structural Attributes:
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Pyrrolidine Core: A five-membered nitrogen heterocycle contributing to conformational rigidity .
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Chiral Centers: Two (S)-configured stereocenters—one at the pyrrolidine C2 and another at the propionyl α-carbon—critical for enantioselective interactions.
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Benzyl Ester: Provides steric bulk and influences hydrolysis kinetics .
Stereochemical Impact on Bioactivity
The (S)-configuration of the propionyl group ensures optimal alignment with biological targets, such as proteases or G-protein-coupled receptors . Computational docking studies suggest that the ethyl-amino spacer facilitates hydrogen bonding with catalytic residues in enzyme active sites .
Synthesis and Optimization Strategies
Stepwise Synthetic Routes
The synthesis typically involves multi-step sequences combining solid-phase peptide synthesis (SPPS) and solution-phase reactions :
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Pyrrolidine Functionalization:
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Propionyl Side Chain Installation:
Industrial-Scale Production:
Continuous flow reactors improve yield (≥75%) and reduce reaction times compared to batch processes.
Physicochemical Properties and Reactivity
Solubility and Stability
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Solubility:
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Stability:
Reactivity Profile
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Ester Hydrolysis: Catalyzed by lipases or under basic conditions (NaOH/MeOH) .
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Amide Bond Formation: Reacts with carboxylic acids via EDC/NHS activation .
Biological and Pharmacological Applications
Enzyme Inhibition Studies
The compound demonstrates inhibitory activity against interleukin-1β converting enzyme (ICE) with an IC₅₀ of 120 nM . Molecular dynamics simulations reveal competitive binding at the enzyme’s catalytic cleft .
Peptidomimetic Design
As a peptidomimetic scaffold, it mimics tripeptide structures (e.g., Val-Pro-Val) while resisting proteolytic degradation . Applications include:
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Proteasome Inhibitors: Modulating ubiquitin-dependent protein degradation .
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Anticancer Agents: Inducing apoptosis in HeLa cells (EC₅₀ = 8 µM) .
Comparative Analysis with Structural Analogs
Key Insight: The (S)-propionyl group and benzyl ester synergistically enhance target affinity compared to analogs .
Industrial and Research Applications
Pharmaceutical Intermediates
Used in the synthesis of:
Chemical Biology Tools
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